molecular formula C10H23NO B028644 N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide CAS No. 105197-93-1

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

Cat. No. B028644
M. Wt: 173.3 g/mol
InChI Key: FCFGWEMSHODFCO-UHFFFAOYSA-M
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Description

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” is an organic compound . It is used as an organic structure-directing agent . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular formula of C10H22BrN .


Synthesis Analysis

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” can be synthesized through alkylation reactions . For instance, cyclohexene can be alkylated with dimethylethylamine, and the resulting product can then react with bromoethane .


Molecular Structure Analysis

The molecular weight of “N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” is 227.39 . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular weight of 236.2 .


Chemical Reactions Analysis

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” has been used as a structure-directing agent in the synthesis of zeolites . For example, it has been used in the synthesis of Sn-Beta zeolites .

Scientific Research Applications

  • Corrosion Inhibition : N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide effectively inhibits carbon steel corrosion during acid pickling, with a slightly decreased inhibition efficiency at higher temperatures (Hegazy et al., 2013).

  • Pharmaceutical Synthesis : N-bis(methylthio)methylenecyanamide is used for synthesizing 6-methylthiouracil derivatives, important intermediates for the synthesis of 6-aminouracils and fused pyrimidine derivatives (Tominaga et al., 1991).

  • Protein Chemistry : N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a promising reagent for nucleophilic side chains of proteins, with potential applications in nucleotide-mediated protein folding and protein-protein interaction studies (Llamas et al., 1986).

  • Catalysis : A novel thermoregulated ionic liquid and organic biphasic system with Rh nanoparticles enables efficient hydroformylation of olefins with high activity and selectivity for aldehydes and can be reused without loss of activity (Xu et al., 2012).

  • Surfactant Science : Tetraalkylammonium ionic liquids with N,N-dimethylamino functionality show high solubilizing ability for various organic compounds, with mathematical expressions describing observed partition coefficients (Rabhi et al., 2019).

  • Biomedical Research : A POSS-based star-shaped polymer effectively co-delivers doxorubicin and tumor-suppressing p53 gene, offering a promising method for cancer therapy (Li et al., 2015).

  • Environmental Science : Switchable hydrophobicity solvents (SHSs) effectively extract emerging contaminants from wastewater samples, providing a fast, simple, and green method for analyzing various analytes in complex water samples (Lasarte-Aragonés et al., 2019).

Future Directions

“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” has potential applications in the synthesis of zeolites . These zeolites can be used as catalysts in various chemical reactions, including the Baeyer–Villiger oxidation reaction and biomass conversion reactions . Therefore, future research may focus on exploring its potential uses in these areas .

properties

IUPAC Name

cyclohexyl-ethyl-dimethylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGWEMSHODFCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C1CCCCC1.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607752
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide

CAS RN

105197-93-1
Record name N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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